molecular formula C4H8ClNOS B14157252 2-(2-Chloroethylsulfanyl)acetamide CAS No. 4332-55-2

2-(2-Chloroethylsulfanyl)acetamide

Cat. No.: B14157252
CAS No.: 4332-55-2
M. Wt: 153.63 g/mol
InChI Key: XPIRVDSMDCUNAP-UHFFFAOYSA-N
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Description

2-(2-Chloroethylsulfanyl)acetamide is an organic compound with the molecular formula C4H8ClNOS It is characterized by the presence of a chloroethyl group attached to a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethylsulfanyl)acetamide typically involves the reaction of 2-chloroethanethiol with acetamide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloroethyl group can be reduced to form ethylsulfanylacetamide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethylsulfanylacetamide.

    Substitution: Corresponding amides or thioethers.

Scientific Research Applications

2-(2-Chloroethylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethylsulfanyl)acetamide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The sulfanyl group may also play a role in modulating the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloroethylsulfanyl)-N-methylacetamide
  • 2-(2-Chloroethylsulfanyl)-N-phenylacetamide
  • 2-(2-Chloroethylsulfanyl)-N-(4-nitrophenyl)acetamide

Comparison

Compared to its analogs, 2-(2-Chloroethylsulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloroethyl group allows for versatile chemical modifications, while the sulfanylacetamide moiety provides potential biological interactions.

Properties

CAS No.

4332-55-2

Molecular Formula

C4H8ClNOS

Molecular Weight

153.63 g/mol

IUPAC Name

2-(2-chloroethylsulfanyl)acetamide

InChI

InChI=1S/C4H8ClNOS/c5-1-2-8-3-4(6)7/h1-3H2,(H2,6,7)

InChI Key

XPIRVDSMDCUNAP-UHFFFAOYSA-N

Canonical SMILES

C(CCl)SCC(=O)N

Origin of Product

United States

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